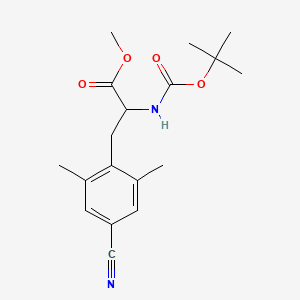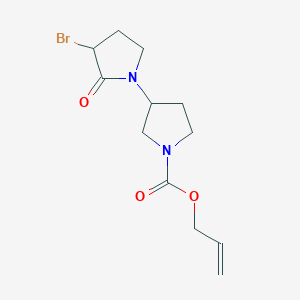![molecular formula C8H8N2O B14802323 4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)
4-Methyl-1H-benzo[d]imidazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole ring with a methyl group at the 4th position and a hydroxyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by oxidation. For instance, the reaction of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions can yield the desired benzimidazole derivative. The reaction conditions often involve refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1H-benzo[d]imidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone-like structure.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 2nd and 6th positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole-quinone derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other functional materials due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-benzo[d]imidazol-5-ol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The hydroxyl group at the 5th position can also participate in hydrogen bonding, enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound without the methyl and hydroxyl substitutions.
2-Methylbenzimidazole: A similar compound with a methyl group at the 2nd position.
5-Hydroxybenzimidazole: A compound with a hydroxyl group at the 5th position but without the methyl group.
Comparison: 4-Methyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to biological targets and improve its solubility in various solvents, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-methyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10) |
InChI-Schlüssel |
HJXHUPDINDDFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


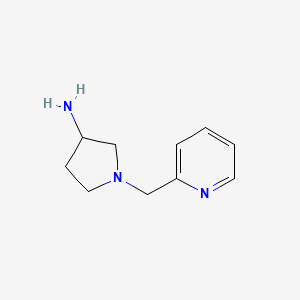
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
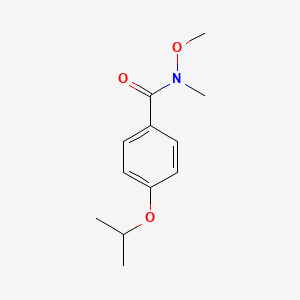

![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
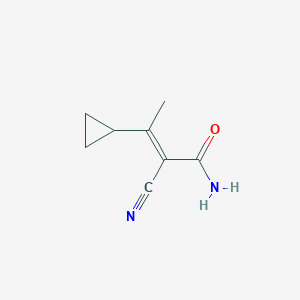
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
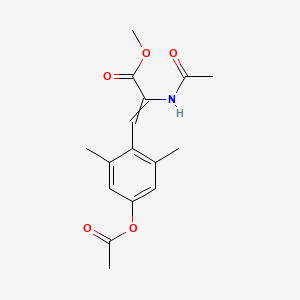
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
